molecular formula C22H24INO4 B14680289 Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide CAS No. 37553-95-0

Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide

Cat. No.: B14680289
CAS No.: 37553-95-0
M. Wt: 493.3 g/mol
InChI Key: NKPKEBCRCDQYEI-UHFFFAOYSA-M
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Description

Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide: is a complex organic compound belonging to the class of quinolizinium derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolizinium derivatives with altered functional groups and oxidation states, which can be further utilized in different applications .

Scientific Research Applications

Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound has shown potential as a biological probe for studying cellular processes and interactions.

    Medicine: Research indicates its potential as a therapeutic agent due to its unique structural properties and biological activity.

    Industry: It is utilized in the development of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo(a,g)quinolizinium, 5,6-dihydro-3-hydroxy-2,9,10-trimethoxy-, hydrochloride
  • Dehydrocorydaline chloride
  • Palmatine chloride

Uniqueness

Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide stands out due to its specific substitution pattern and iodide group, which confer unique chemical and biological properties compared to its analogs .

Properties

CAS No.

37553-95-0

Molecular Formula

C22H24INO4

Molecular Weight

493.3 g/mol

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide

InChI

InChI=1S/C22H24NO4.HI/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1

InChI Key

NKPKEBCRCDQYEI-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[I-]

Origin of Product

United States

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